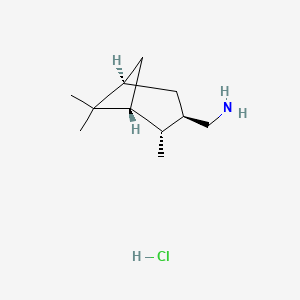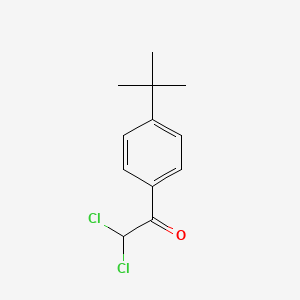
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a tert-butyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
類似化合物との比較
2,2-Dichloro-1-phenylethan-1-one: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-(1,1-Dimethylethyl)phenyl)ethan-1-one: Lacks the chlorine atoms, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine atoms and the tert-butyl group in 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one makes it unique in terms of its chemical reactivity and potential applications. These structural features contribute to its distinct properties compared to similar compounds.
特性
CAS番号 |
50807-17-5 |
|---|---|
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
InChIキー |
VMCRQYHCDSXNLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
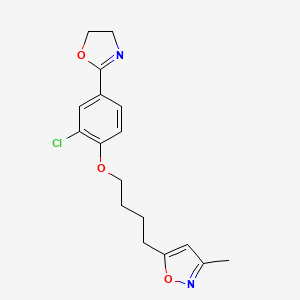
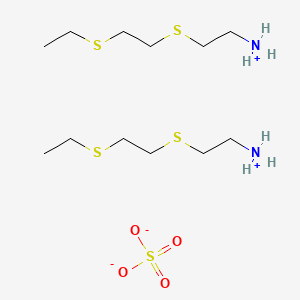
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
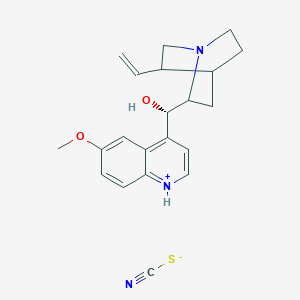
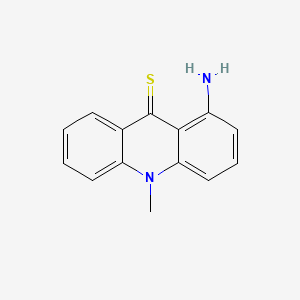

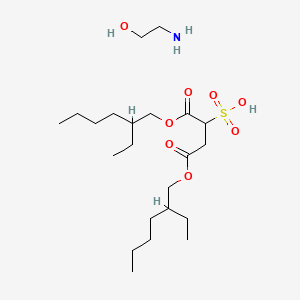
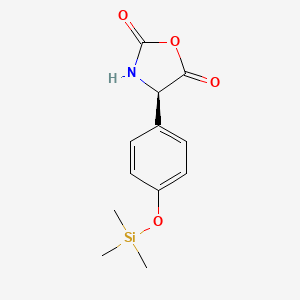

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
